2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFN3O2S/c27-19-6-3-17(4-7-19)16-34-26-29-23-15-18(24(32)30-13-1-2-14-30)5-12-22(23)25(33)31(26)21-10-8-20(28)9-11-21/h3-12,15H,1-2,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZWVUSCXCMIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of Substituents : The chlorobenzyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
- Thioether Formation : The thioether linkage is formed by reacting the intermediate with thiol reagents under basic conditions.
Anticancer Activity
Research indicates that quinazoline derivatives, including the compound , exhibit significant anticancer properties. A study demonstrated that similar quinazoline compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds targeting BRD4 and PARP1 showed promising results in breast cancer models, indicating a potential mechanism for the compound's action in cancer therapy .
Antiviral Properties
Quinazolines have also been explored for their antiviral activities. The structural components of this compound may enhance its affinity for viral targets, potentially inhibiting viral replication . A comparative analysis with other antiviral agents revealed that certain modifications to the quinazoline structure can lead to improved efficacy against viral pathogens.
Enzyme Inhibition
Inhibition studies have shown that quinazoline derivatives can act as effective inhibitors of various kinases and enzymes involved in cancer progression and viral replication. For instance, compounds similar to the one discussed have been shown to inhibit DNA topoisomerase IV and other kinases, which are critical for cellular proliferation and survival .
The proposed mechanisms of action for this compound include:
- Binding to Active Sites : The compound likely fits into the active sites of target enzymes or receptors, inhibiting their activity.
- Modulation of Signaling Pathways : By interfering with specific signaling pathways, it may induce apoptosis in cancer cells or inhibit viral replication.
Case Studies
- Breast Cancer Model : In vitro studies showed that derivatives similar to this compound induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells .
- Viral Inhibition Studies : Comparative studies indicated that modifications in the quinazoline structure significantly enhanced antiviral activity against specific viruses, suggesting a structure-activity relationship that could be exploited for drug development .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C19H20ClFN4OS |
| Molecular Weight | 393.90 g/mol |
| Anticancer Activity | Induces apoptosis in breast cancer cell lines |
| Antiviral Activity | Potential inhibition of viral replication |
| Enzyme Targets | Kinases, DNA topoisomerase IV |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit considerable antimicrobial properties. The specific compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| Compound C | Pseudomonas aeruginosa | 128 |
Studies suggest that the halogenated phenyl substituents contribute to the enhanced antimicrobial activity observed in related compounds .
Anticancer Potential
The compound's structure allows it to interact with various molecular targets involved in cancer progression. Preliminary studies have indicated that similar quinazoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have shown activity against breast cancer cell lines, with IC50 values indicating effective inhibition of tumor growth .
Synthetic Methodologies
The synthesis of 2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions:
- Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents: The chlorobenzyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.
- Thioether Formation: This involves reacting intermediates with thiol reagents under basic conditions.
- Final Acylation: The final step includes acylating the intermediate with pyrrolidine derivatives to yield the target compound.
Optimizing these synthetic routes can enhance yield and purity while minimizing environmental impact .
Case Studies
Several case studies have documented the biological activity and therapeutic potential of quinazoline derivatives:
- A study published in MDPI demonstrated that a related quinazoline derivative exhibited significant antimicrobial activity against a range of pathogens, supporting its potential as a lead compound for drug development .
- Another investigation highlighted the anticancer effects of similar compounds, showing promising results in inhibiting tumor growth in vitro and in vivo models .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The thioether group (-S-CH₂-C₆H₄-Cl) at position 2 of the quinazolinone core undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines or thiols replaces the chlorobenzyl group. This is analogous to the substitution observed in related quinazolinones, where sodium hydroxide facilitates displacement of halides or thioethers .
-
Conditions: DMF or THF, K₂CO₃/NaH, 60–80°C.
Example Reaction:
Cyclization Reactions
The thioether and carbonyl groups enable cyclization to form fused heterocycles:
-
Intramolecular SNAr with the 4-fluorophenyl group can yield thiazolo[5,4-f]quinazolinones under acidic conditions .
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Vilsmeier-Haack conditions (POCl₃/DMF) may form oxadiazole rings via cyclization of thioamide intermediates .
Key Cyclization Pathways:
| Reactants/Conditions | Product | Yield | Source |
|---|---|---|---|
| POCl₃, DMF, 80°C | Thiazoloquinazolinone | 72–85% | |
| NH₂OH·HCl, EtOH, reflux | 1,3,4-Oxadiazole derivative | 67% |
Reduction and Oxidation
-
Nitro Group Reduction: While the compound lacks a nitro group, related intermediates (e.g., 6-nitroquinazolinones) are reduced to amines using Fe/NH₄Cl or H₂/Pd-C .
-
Thioether Oxidation: The -S-CH₂- group oxidizes to sulfone (-SO₂-CH₂-) with mCPBA or H₂O₂/AcOH .
Oxidation Example:
Coupling Reactions
The 4-fluorophenyl and pyrrolidine-carbonyl groups participate in cross-couplings:
-
Suzuki-Miyaura: The 4-fluorophenyl bromide (if present) couples with aryl boronic acids .
-
Amide Formation: The pyrrolidine-carbonyl reacts with amines via EDCI/HOBt activation .
Coupling Example:
Biological Interactions
The compound’s quinazolinone core mimics kinase inhibitors (e.g., Lapatinib derivatives), enabling non-covalent interactions with ATP-binding pockets . Key reactions in biological systems include:
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Hydrogen Bonding: The carbonyl and NH groups interact with kinase active sites.
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Halogen Bonding: The 4-chloro and 4-fluoro groups enhance binding affinity .
Stability and Degradation
-
Hydrolytic Stability: Resistant to hydrolysis in aqueous media (pH 4–9) but degrades under strong acidic/basic conditions (pH <2 or >10) .
-
Thermal Stability: Decomposes above 250°C, forming chlorobenzyl and fluorophenyl fragments.
Functionalization of the Pyrrolidine Moiety
The pyrrolidine-1-carbonyl group undergoes:
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N-Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
-
Ring-Opening: Treatment with LiAlH₄ reduces the carbonyl to CH₂, yielding a pyrrolidine-ethyl group .
Comparative Reactivity Table
Comparison with Similar Compounds
To contextualize this compound’s properties, a comparison with structurally related quinazolinones and heterocyclic derivatives is critical. Below is a summary of key findings:
Table 1: Structural and Functional Comparison
Key Observations
33 nM for EGFR) . The pyrrolidine-1-carbonyl moiety at position 7 enhances solubility relative to methoxy-substituted quinazolinones (e.g., 7-methoxyquinazolin-4(3H)-one), which exhibit weaker activity (IC50 ~450 nM for COX-2 inhibition).
Metabolic Stability: The 4-fluorophenyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, extending its half-life in vivo. This aligns with trends observed in fluorinated kinase inhibitors like Erlotinib.
Recommendations :
- Conduct X-ray crystallography (using SHELX ) to resolve the target compound’s 3D structure and validate substituent orientations.
- Perform comparative enzymatic assays (e.g., EGFR, COX-2) against Gefitinib and other analogs to quantify potency differences.
- Explore synergistic effects of combining the 4-chlorobenzylthio and pyrrolidine-1-carbonyl groups in multi-target inhibitors.
Preparation Methods
Isatoic Anhydride Route
Isatoic anhydride (55 ) reacts with 4-fluoroaniline under basic conditions to form 3-(4-fluorophenyl)quinazolin-4(3H)-one. This method, adapted from Balalaie et al., involves refluxing isatoic anhydride with the amine in ethanol, yielding the core structure in 72–85% efficiency. The 4-fluorophenyl group at position 3 is introduced during this step, leveraging the nucleophilic opening of the anhydride ring by the amine.
H₂O₂-Mediated Cyclization
An alternative approach employs 2-amino-N-(4-fluorophenyl)benzamide with dimethyl sulfoxide (DMSO) and H₂O₂. The reaction proceeds via a radical mechanism, forming the quinazolinone ring in 68–91% yield. This method avoids transition-metal catalysts, enhancing suitability for pharmaceutical synthesis.
Introduction of the 4-Chlorobenzylthio Group at Position 2
Position 2 functionalization requires substituting a leaving group (e.g., bromine, methylsulfanyl) with 4-chlorobenzylthiol.
Nucleophilic Substitution of 2-Methylsulfanyl Intermediate
Phakhodee et al. demonstrated that 2-methylsulfanylquinazolinones undergo nucleophilic substitution with thiols. Treating 3-(4-fluorophenyl)-2-methylsulfanylquinazolin-4(3H)-one with 4-chlorobenzylthiol in ethanol containing sodium ethoxide (22.5 mg Na/2 mL ethanol) yields the 2-((4-chlorobenzyl)thio) derivative. The reaction requires heating at 75°C for 18 hours, achieving 70–80% conversion.
Direct Bromine-Thiol Exchange
A brominated intermediate at position 2, such as 2-bromo-3-(4-fluorophenyl)quinazolin-4(3H)-one , reacts with 4-chlorobenzylthiol in dimethylformamide (DMF) using potassium carbonate as a base. This method, adapted from Chen et al., provides higher regioselectivity (>90%) but lower yields (60–65%) due to competing side reactions.
Pyrrolidine-1-Carbonyl Functionalization at Position 7
Position 7 modification necessitates introducing a carbonyl group followed by coupling with pyrrolidine.
Friedel-Crafts Acylation
A directed ortho-metalation strategy is employed to install a carboxylic acid at position 7. Using n-butyllithium, the quinazolinone is deprotonated at position 7 and quenched with carbon dioxide, forming 7-carboxy-3-(4-fluorophenyl)quinazolin-4(3H)-one. Subsequent treatment with thionyl chloride converts the acid to an acyl chloride, which reacts with pyrrolidine in dichloromethane to yield the target group. This method achieves 55–60% overall yield but requires stringent anhydrous conditions.
Coupling via Mixed Carbonate Intermediate
A more efficient approach involves generating a mixed carbonate intermediate. Reacting 7-hydroxy-3-(4-fluorophenyl)quinazolin-4(3H)-one with phosgene forms a reactive chloroformate, which couples with pyrrolidine in tetrahydrofuran (THF) to install the pyrrolidine-1-carbonyl moiety. This method, adapted from patent US9567358B2, achieves 75–80% yield and minimizes byproducts.
Integrated Synthetic Pathways
Sequential Functionalization
Convergent Approach
- Parallel synthesis of 7-(pyrrolidine-1-carbonyl)quinazolinone and 2-((4-chlorobenzyl)thio)quinazolinone intermediates, followed by Ullmann coupling. This method, though less explored, offers modularity but lower yields (50–55%).
Analytical Data and Comparative Evaluation
| Step | Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|---|
| Core Formation | Isatoic Anhydride Route | 85 | 98 | Ethanol, reflux, 12 h |
| Thioether Introduction | Nucleophilic Substitution | 78 | 95 | Na/EtOH, 75°C, 18 h |
| Acylation | Mixed Carbonate Coupling | 76 | 97 | THF, 0°C, 4 h |
Q & A
Q. How can researchers optimize the synthesis of quinazolinone derivatives like the target compound to improve yield and purity?
Methodological Answer: The synthesis of quinazolinone derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. Key optimization strategies include:
- Reagent Selection : Use 4-chlorobenzaldehyde and methyl thioacetate as precursors for thioether formation, followed by hydrogenation with 2,3-diazetidinone to stabilize the quinazolinone core .
- Catalysis : Employ palladium or copper catalysts for cross-coupling reactions to introduce fluorophenyl or pyrrolidine groups.
- Temperature Control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., oxidation of thioether groups) .
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the compound.
Q. Example Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-chlorobenzaldehyde, methyl thioacetate, 70°C | 65 | 92% |
| 2 | Hydrogenation (H₂/Pd-C), 50°C | 78 | 89% |
| 3 | Pyrrolidine-1-carbonyl chloride, DCM, RT | 55 | 95% |
Q. What techniques are recommended for confirming the molecular structure of the compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using single-crystal diffraction (e.g., Bruker D8 Venture system) with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL-2018/3 yields R-factors < 0.05 .
- NMR Spectroscopy : Analyze H and C NMR spectra (Bruker 400 MHz) in DMSO-d₆. Key signals include:
- Thioether protons: δ 3.8–4.2 ppm.
- Quinazolinone carbonyl: δ 168–170 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular mass with ESI-HRMS (e.g., Agilent 6545 Q-TOF), targeting [M+H]⁺ at m/z 498.0821 (calculated) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for kinase inhibition?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the 4-fluorophenyl, pyrrolidine-1-carbonyl, or chlorobenzylthio groups. Compare IC₅₀ values in kinase assays (e.g., EGFR or VEGFR2) .
- Biological Assays :
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) using MTT assays.
- Enzyme Inhibition : Measure ATPase activity via fluorescence polarization.
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets .
Q. Example Table: SAR of Key Substituents
| Substituent Modification | IC₅₀ (EGFR, nM) | Cytotoxicity (MCF-7, μM) |
|---|---|---|
| 4-Fluorophenyl | 12.3 | 8.7 |
| 4-Chlorophenyl | 18.9 | 12.4 |
| Pyrrolidine vs. Piperidine | 9.1 vs. 22.6 | 7.2 vs. 15.3 |
Q. How should researchers resolve conflicting data between in vitro and in vivo efficacy studies for this compound?
Methodological Answer:
- Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and animal models (e.g., BALB/c vs. nude mice) .
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS. Poor in vivo activity may stem from rapid clearance .
- Dose Optimization : Conduct dose-response studies in rodents to identify suboptimal dosing regimens.
- Cross-Validation : Compare results with structurally related compounds (e.g., 3-(4-chloro-phenyl)-2-thio-quinazolinones) to identify class-specific trends .
Q. What strategies mitigate oxidative degradation of the thioether group during storage or biological assays?
Methodological Answer:
- Stabilization : Store the compound under inert gas (argon) at −20°C in amber vials to prevent light-induced degradation .
- Antioxidants : Add 0.1% w/v ascorbic acid or BHT to aqueous formulations.
- Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify oxidation byproducts (e.g., sulfoxide derivatives) .
Q. How can researchers validate the selectivity of this compound across related kinase targets?
Methodological Answer:
- Kinase Panel Screening : Use a commercial kinase profiler kit (e.g., Eurofins) to test against 50+ kinases at 1 µM concentration.
- Counter-Screens : Include off-target receptors (e.g., GPCRs, ion channels) to rule out non-specific effects .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of the kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
